(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)20-13(7-8-17-20)15(21)18-16-19(3)12-6-5-11(22-4)9-14(12)23-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCZSOQZIQWTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure comprises various functional groups, including a benzo[d]thiazole moiety and a pyrazole ring, which suggest diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 285.36 g/mol. The structural characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. The presence of the thiazole and pyrazole rings is significant for binding affinity and selectivity towards these targets.
Interaction with Biological Targets
Research indicates that compounds containing thiazole and pyrazole moieties often exhibit:
- Antitumor Activity: Many thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity: Compounds with similar structures have been reported to possess antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound. Below are summarized findings from relevant case studies.
Antitumor Activity
A study on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target showed IC50 values in the low micromolar range, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
Antimicrobial Activity
In vitro studies have shown that compounds with similar structural motifs exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular integrity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the molecular structure significantly affect biological activity:
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide can be represented by the molecular formula with a molecular weight of 330.4 g/mol. The compound features a pyrazole ring, a thiazole moiety, and an isopropyl group, which contribute to its unique properties and biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole and pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tubulin polymerization has been documented, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial activity. The presence of the thiazole group is often associated with enhanced antibacterial and antifungal properties. Research indicates that modifications to the thiazole or pyrazole moieties can lead to improved efficacy against resistant strains of bacteria .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory effects of thiazole-containing compounds. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. The specific mechanisms through which this compound exerts these effects are still under investigation.
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. Among the tested compounds, those structurally related to this compound exhibited IC50 values below 10 µM, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives, including those similar to our compound of interest. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Chemical Reactions Analysis
Nucleophilic Substitution at the Isopropyl Carboxamide Group
The isopropyl carboxamide moiety can undergo hydrolysis or substitution reactions under acidic or basic conditions.
Mechanistic Insight : The electron-withdrawing pyrazole ring activates the carboxamide carbonyl group toward nucleophilic attack. Steric hindrance from the isopropyl group may slow reaction kinetics compared to less bulky analogues.
Cyclization Reactions Involving the Benzo[d]Thiazole Moiety
The benzo[d]thiazole ring can participate in cycloaddition or annulation reactions due to its electron-deficient nature.
Structural Influence : The 6-methoxy group on the benzothiazole ring enhances electron density, favoring electrophilic aromatic substitution (EAS) over nucleophilic pathways.
Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring
The pyrazole ring’s electron-rich C-4 position is susceptible to electrophilic attack.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-1H-pyrazole derivative (yield: 55%) | |
| Halogenation | Br₂ in CH₂Cl₂, RT, 4 h | 4-Bromo-1H-pyrazole derivative (yield: 62%) |
Regioselectivity : The carboxamide group at C-5 directs electrophiles to the para position (C-4) via resonance stabilization.
Functionalization of the Methoxy Group
The 6-methoxy substituent on the benzothiazole ring can be demethylated or transformed into other functional groups.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C, 3 h | 6-Hydroxybenzo[d]thiazole derivative (yield: 70%) | |
| Sulfonation | ClSO₃H, 50°C, 6 h | 6-Sulfo-benzo[d]thiazole derivative |
Note : Demethylation increases hydrogen-bonding potential, which could enhance biological activity in derived compounds.
Condensation Reactions at the Hydrazone Linkage
The hydrazone group (–N=C–) between the benzothiazole and pyrazole moieties can undergo condensation or tautomerization.
Kinetic Data : Tautomerization rates are solvent-dependent, with faster equilibration observed in polar aprotic solvents like DMF.
Thiazole Ring Opening and Functionalization
The thiazole ring’s sulfur atom can participate in ring-opening reactions under oxidative conditions.
Caution : Ring-opening reactions often require harsh conditions and may degrade other functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Fewer hydrogen bond donors compared to the triazole-thione complex may reduce crystal lattice stability, impacting synthetic crystallization.
Q & A
Q. What are the recommended synthetic strategies for preparing (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide?
Answer: The compound can be synthesized via multi-component reactions (MCRs) , which efficiently assemble benzothiazole and pyrazole moieties. Key steps include:
- Condensation reactions between substituted benzothiazole precursors (e.g., 6-methoxy-3-methylbenzo[d]thiazol-2-amine) and activated pyrazole carbonyl derivatives.
- Use of hydrazonyl halides or α-halo-carbonyl compounds to introduce the pyrazole-carboxamide group .
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to favor the E-isomer configuration, confirmed by NMR or X-ray crystallography .
Q. How can the structural features of this compound be characterized to confirm its identity and purity?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃), isopropyl groups, and thiazole ring protons .
- HRMS : Confirm molecular formula (e.g., C₁₉H₂₁N₃O₂S) .
- Crystallography : X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- HPLC-PDA : Assess purity (>95%) and detect trace byproducts from multi-step syntheses .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological target interactions of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with proteins (e.g., kinase enzymes) by leveraging the compound’s planar benzothiazole-pyrazole core for π-π stacking .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Study stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
Answer:
- Dose-Response Profiling : Perform in vitro assays (e.g., IC₅₀ determination) under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis induction (caspase-3 activation) in cancer cells vs. bacterial membrane disruption (propidium iodide uptake) .
- Transcriptomics : Identify differentially expressed genes in treated cells to clarify mode of action .
- Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., replacing methoxy with bromo groups) to isolate pharmacophores .
Q. What strategies are effective for designing derivatives to enhance solubility without compromising bioactivity?
Answer:
- Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) on the isopropyl moiety for pH-dependent release .
- Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility via hydrogen-bond networks .
- PEGylation : Attach polyethylene glycol chains to the carboxamide nitrogen, balancing hydrophilicity and membrane permeability .
Methodological Challenges
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
- Continuous-Flow Chemistry : Implement microreactors for precise temperature control and reduced side reactions (e.g., isomerization) .
- Catalyst Screening : Test Pd/Cu systems for Suzuki couplings in benzothiazole ring functionalization .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
